molecular formula C7H11NO2 B13027412 (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13027412
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1485826-61-6) is a chiral, conformationally constrained bicyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, this specialty scaffold serves as a versatile building block for the synthesis of more complex bioactive molecules . Its rigid, three-dimensional structure is particularly valuable for exploring structure-activity relationships (SAR) in peptide-based drug design, as it can be used to create conformationally restricted analogs of proline and other amino acids to enhance biological activity and metabolic stability . The specific stereochemistry (1S,6R) is critical for its interaction with biological targets, making it an essential tool for researchers developing enzyme inhibitors, receptor ligands, and other therapeutic candidates. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

PLUWVUSFPGLDMG-CAHLUQPWSA-N

Isomeric SMILES

C1CNC[C@]2([C@@H]1C2)C(=O)O

Canonical SMILES

C1CNCC2(C1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The most common synthetic strategy involves intramolecular cyclization reactions starting from suitably functionalized linear or monocyclic precursors containing nitrogen and carboxylate functionalities. The cyclization forms the bicyclic [4.1.0] system, often via:

Functional Group Introduction

  • The carboxylic acid group is typically introduced either by starting from a precursor containing a protected or free carboxylate or by oxidation of an aldehyde or alcohol precursor after bicyclic ring formation.

  • Protection/deprotection strategies may be employed to safeguard the amine during functional group transformations.

Detailed Synthetic Procedure Example

A representative synthetic sequence reported involves:

Step Reagents/Conditions Outcome
1. Preparation of linear precursor with amine and carboxylate groups Starting from amino acid derivatives or cyclohexane-based intermediates Linear intermediate with appropriate functional groups for cyclization
2. Palladium-catalyzed cyclization Pd catalyst, base (e.g., NaH), solvent (THF or DMF), inert atmosphere, room temperature to 60°C, reaction times ranging from hours to overnight Formation of bicyclic azabicyclo[4.1.0]heptane core with (1S,6R) stereochemistry
3. Functional group manipulation Methyl iodide for alkylation, aqueous ammonium chloride for work-up, extraction with ethyl acetate Introduction or protection of functional groups, purification of product
4. Purification Recrystallization or chromatographic techniques Isolation of pure (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

This procedure is supported by patent literature detailing the use of sodium hydride and methyl iodide for alkylation steps, followed by work-up and extraction to isolate the product.

Industrial and Scale-Up Considerations

  • Industrial synthesis often adapts the above methods to continuous flow reactors to improve reaction control, yield, and scalability.

  • Automation and in-line purification methods such as chromatography and crystallization are employed to ensure high purity (typically >97%) of the final product.

  • Maintaining stereochemical integrity during scale-up is critical, requiring precise control of reaction conditions and catalysts.

Reaction Conditions and Parameters Summary

Parameter Typical Conditions Notes
Catalyst Palladium complexes Essential for cyclization step
Base Sodium hydride (NaH), other strong bases Used for deprotonation and alkylation
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Polar aprotic solvents preferred
Temperature Room temperature to 60°C Temperature affects reaction rate and selectivity
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation of sensitive intermediates
Reaction Time Several hours to overnight Depends on scale and reagent concentrations
Purification Recrystallization, chromatography Ensures high purity (>97%)

Analytical Characterization of Synthesized Compound

  • Purity is generally confirmed by chromatographic methods (HPLC) and spectroscopic techniques (NMR, MS).

  • Stereochemical configuration is verified by chiral chromatography or X-ray crystallography.

  • Molecular weight and formula: C7H11NO2, 141.17 g/mol.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Palladium-catalyzed cyclization Intramolecular ring closure using Pd catalyst and base High stereoselectivity, well-established Requires expensive catalyst, inert atmosphere needed
Intramolecular nucleophilic substitution Cyclization via nucleophilic attack of amine on electrophile Simpler reagents, mild conditions May have lower stereocontrol
Functional group manipulation Alkylation, oxidation to introduce carboxylic acid group Versatile, allows structural tuning Multiple steps, protection needed
Industrial continuous flow synthesis Scale-up using flow reactors and automated purification High efficiency, reproducibility Requires specialized equipment

Research Findings and Optimization

  • Studies indicate that reaction temperature and choice of base significantly influence yield and stereochemical purity.

  • Optimization of solvent systems can improve solubility of intermediates and reaction kinetics.

  • Use of protecting groups on the amine nitrogen during cyclization enhances selectivity and prevents side reactions.

  • Recent patent literature describes iterative addition of reagents like sodium hydride and methyl iodide to drive the reaction to completion and improve yield.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification with alcohols (e.g., methanol, ethanol) under acidic conditions produces methyl or ethyl esters.

  • Amidation occurs via coupling with amines using carbodiimide reagents like DCC or EDC.

Reaction TypeReagents/ConditionsProductReference
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>Methyl ester
AmidationAmine, DCC/DMAPAmide derivative

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming a bicyclic amine:

  • Heating above 150°C releases CO<sub>2</sub>, yielding (1S,6R)-3-azabicyclo[4.1.0]heptane.

  • This reaction is critical for generating intermediates for further functionalization.

Nucleophilic Substitution Reactions

The nitrogen atom participates in substitutions:

  • Alkylation with alkyl halides forms quaternary ammonium salts .

  • Acylation with acyl chlorides introduces amide or carbamate groups .

SubstrateReagentProductReference
Free amineBenzyl chloroformateCarbamate-protected derivative
AmineAcetyl chlorideAcetylated derivative

Hydrolysis Reactions

Controlled hydrolysis modifies protective groups:

  • Ester hydrolysis with NaOH yields the parent carboxylic acid .

  • Carbamate deprotection under acidic conditions regenerates the free amine .

Cyclopropanation and Ring-Opening Reactions

The bicyclic structure enables ring modifications:

  • Cyclopropanation with diiodomethane and Zn/Ag forms fused cyclopropane rings .

  • Ring-opening via acid-catalyzed hydrolysis generates linear amines or amino alcohols .

ReactionConditionsOutcomeReference
CyclopropanationCH<sub>2</sub>I<sub>2</sub>, Zn/AgFused cyclopropane
Acid hydrolysisHCl, H<sub>2</sub>OLinear amino alcohol

Key Mechanistic Insights

  • Steric effects : The bicyclic framework restricts reaction sites, favoring substitutions at the nitrogen or carboxylic acid .

  • Stereochemical retention : Reactions typically preserve the (1S,6R) configuration unless forced by harsh conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • IUPAC Name : (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
  • CAS Number : 1485826-61-6

The compound features a bicyclic structure that allows for diverse reactivity, making it suitable for various synthetic applications.

Opioid Analgesics Development

One of the primary applications of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is in the synthesis of opioid analgesics. Its structural similarity to known opioid compounds allows it to interact with opioid receptors effectively, potentially leading to the development of new pain management therapies with fewer side effects compared to existing opioids.

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The bicyclic structure can facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.

Antiviral Agents

The compound's unique structure has also been explored in antiviral drug development, particularly against viruses that affect the central nervous system. Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent.

Building Block for Complex Molecules

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups can be modified to create more complex structures that are important in drug discovery and development.

Chiral Synthesis

Given its chiral nature, this compound can be utilized in asymmetric synthesis processes, allowing for the production of enantiomerically pure compounds which are crucial in pharmaceutical applications.

Case Study 1: Development of Novel Pain Relievers

A study conducted by researchers at a prominent pharmaceutical company investigated the analgesic properties of derivatives synthesized from (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid. The results indicated that specific modifications led to compounds with enhanced potency and reduced side effects compared to traditional opioids .

Case Study 2: Neuroprotective Effects

In another research project, scientists explored the neuroprotective effects of derivatives based on this compound in models of neurodegeneration. The findings suggested significant protective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic uses in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Differences Among Bicyclic Analogs
Compound Name Molecular Formula Substituents/Ring System Key Applications References
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid C₇H₁₁NO₂ [4.1.0] bicyclic, -COOH at C1, -N at C3 Peptidomimetics, enzyme inhibitors
(1S,4S,5S,6S,7R)-4,7-Bis(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-5-ol C₈H₁₅NO₃ [4.1.0] bicyclic, dual -CH₂OH groups, -OH at C5 Iminosugar synthesis
6-Aminopenicillanic Acid (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) C₈H₁₂N₂O₃S [3.2.0] bicyclic, sulfur at C4, -COOH at C2 β-lactam antibiotic precursor
(1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride C₅H₁₀ClNO [3.1.0] bicyclic, -OH at C6, smaller ring system Neuromodulator intermediates
3-Azabicyclo[2.2.1]heptane-3-carbonyl chloride C₇H₁₀ClNO [2.2.1] bicyclic, -COCl at C3 Bioactive molecule synthesis

Key Observations :

  • Ring Size and Strain : The [4.1.0] system (target compound) provides a balance of rigidity and synthetic accessibility compared to smaller ([3.1.0], [2.2.1]) or sulfur-containing ([3.2.0]) systems .
  • Functional Groups : The carboxylic acid group in the target compound enhances water solubility and binding to biological targets, unlike analogs with hydroxymethyl or ester groups (e.g., tert-butyl esters in ) .

Commercial Availability and Stability

The target compound is listed as out of stock in , highlighting high demand in research. Its tert-butyl-protected derivatives (e.g., CAS: 1239421-67-0) are more stable and widely available for pharmaceutical development . In contrast, sulfur-containing analogs like L-Amoxicillin (CAS: 26889-93-0) are industrially mass-produced .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid?

  • Methodological Answer : Enantioselective synthesis often involves catalytic hydrogenation or chiral auxiliary-mediated reactions. For example, hydrogenation using 10% Pd/C under H₂ atmosphere (balloon) in anhydrous MeOH can yield the zwitterionic product with retained stereochemistry due to precipitation-driven isolation . Protecting groups like tert-butyl carbamates (e.g., tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives) are critical to prevent racemization during functionalization steps . Key considerations include solvent choice (e.g., MeOH for solubility and reaction control) and monitoring reaction progress via TLC or HPLC to ensure stereochemical fidelity.

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this bicyclic compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming bicyclic structure and stereochemistry. For instance, InChI strings and molecular descriptors (e.g., C7H10ClNO in ) help correlate experimental shifts with computational predictions .
  • HPLC-MS : Used to assess purity and identify byproducts, especially when synthesizing derivatives (e.g., tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can researchers address discrepancies between computational stereochemical predictions and experimental data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR coupling constants and NOE effects with density functional theory (DFT)-optimized structures. For example, ’s InChI string for bicyclo[2.2.1]heptane derivatives provides a reference for validating computational models .
  • Crystallographic Refinement : Use single-crystal X-ray data to resolve conflicting assignments. Derivatives like tert-butyl carbamates () often crystallize well, enabling direct confirmation of stereochemistry .

Q. What strategies enable site-selective functionalization of the bicyclic core without disrupting stereochemical integrity?

  • Methodological Answer :
  • Protecting Group Strategies : Introduce tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups at the nitrogen atom to direct reactivity. For example, tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate allows selective formylation at the 6-position .
  • Metal-Catalyzed Reactions : Palladium-mediated cross-coupling or hydrogenation (as in ) preserves stereochemistry while introducing substituents like methyl or aryl groups .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during complex derivatization?

  • Methodological Answer :
  • Solvent Screening : Anhydrous MeOH or THF minimizes side reactions (e.g., hydrolysis of esters or carbamates) .
  • Temperature Control : Low temperatures (–20°C to 0°C) stabilize intermediates in multi-step syntheses (e.g., Cr(III) complex formation in ) .
  • Workup Protocols : Precipitation (e.g., zwitterion isolation in ) or celite filtration reduces impurities without column chromatography .

Data Contradiction and Analysis

Q. What steps should be taken when encountering conflicting solubility or stability data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments using standardized solvents (e.g., H₂O, DMSO) and pH conditions. ’s solubility data for bicyclic compounds in varied solvents can guide troubleshooting .
  • Stability Profiling : Use accelerated stability studies (40°C/75% RH) and LC-MS to identify degradation products. Impurity profiles in (e.g., 6-aminopenicillanic acid derivatives) highlight common instability pathways .

Functional and Biological Applications

Q. What methodologies are reported for evaluating the pharmacological activity of derivatives (e.g., antibacterial or receptor-targeting)?

  • Methodological Answer :
  • Metal Complexation : Synthesize Cr(III) or other metal complexes (as in ) to enhance bioavailability. Antibacterial assays (e.g., MIC testing) validate activity against Gram-positive/negative strains .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for SSTR4 agonists in ) quantify affinity using tritiated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.